molecular formula C11H11BrFNO2 B1443405 4-(3-Bromo-5-fluorobenzoyl)morpholine CAS No. 1329457-16-0

4-(3-Bromo-5-fluorobenzoyl)morpholine

Cat. No. B1443405
M. Wt: 288.11 g/mol
InChI Key: GKWMVMQVKKECNY-UHFFFAOYSA-N
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Description

“4-(3-Bromo-5-fluorobenzoyl)morpholine” is a chemical compound with the empirical formula C11H11BrFNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “4-(3-Bromo-5-fluorobenzoyl)morpholine” is 288.11 . The SMILES string representation of its structure is O=C(N1CCOCC1)C2=CC(Br)=CC(F)=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromo-5-fluorobenzoyl)morpholine” include a density of 1.5±0.1 g/cm3, a boiling point of 408.1±45.0 °C at 760 mmHg, and a flash point of 200.6±28.7 °C . It has 3 H-bond acceptors, 0 H-bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : Compounds containing morpholine rings, like 4-(3-Bromo-5-fluorobenzoyl)morpholine, have been synthesized and studied for their antimicrobial and antioxidant activities. For instance, certain derivatives have shown significant ABTS and DPPH scavenging activities, indicating potential as antioxidants (Menteşe, Ülker, & Kahveci, 2015).

  • Antitubercular Activities : Another study focused on the synthesis of linezolid-like molecules, which involved morpholine compounds. These synthesized compounds displayed notable antitubercular activities, suggesting their potential use in treating tuberculosis (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

  • Structural and Antiproliferative Analysis : The structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle incorporating a morpholine ring revealed insights into its molecular structure and potential antiproliferative activity (Prasad et al., 2018).

  • Fluorescent Oligo(Phenyleneethynylene) Synthesis : 4-(3-Bromo-5-fluorobenzoyl)morpholine derivatives have been used in the synthesis of fluorescent oligo(phenyleneethynylene)s, highlighting their utility in the development of fluorescent materials (Flores-Jarillo et al., 2017).

Safety And Hazards

The safety information for “4-(3-Bromo-5-fluorobenzoyl)morpholine” indicates that it is acutely toxic if ingested (Hazard Statements H301). Precautionary measures include avoiding contact with skin and eyes and avoiding formation of dust and aerosols .

properties

IUPAC Name

(3-bromo-5-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWMVMQVKKECNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-5-fluorobenzoyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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